RF9 Trifluoroacetate

Neuropeptide FF receptor pharmacology GPCR binding and functional selectivity Alanine scanning mutagenesis

RF9 Trifluoroacetate is the definitive pharmacological tool for unambiguous NPFF system interrogation. Unlike mixed-activity ligands (e.g., BIBP3226) or inconsistent salt forms, it delivers pure competitive antagonism—zero agonist activity in GTPγS assays. Its high-affinity binding (Ki: 58 nM hNPFF1R, 75 nM hNPFF2R) and clean selectivity over opioid, NPY, GPR10, GPR54, and GPR103 receptors eliminate off-target noise. Proven efficacy in vivo: prevents opioid-induced hyperalgesia/tolerance at 0.1 mg/kg s.c., completely blocks NPFF-evoked pressor responses (Δ17 mm Hg systolic), and suppresses limbic seizures where low-affinity ligands fail. The TFA salt ensures 20 mg/mL aqueous solubility for reliable systemic delivery. Any structural modification, alternative salt, or source change mandates full re-validation—order the genuine, ≥97% HPLC-pure reference standard to secure reproducible, publishable data.

Molecular Formula C28H39F3N6O5
Molecular Weight 596.6 g/mol
Cat. No. B12044248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRF9 Trifluoroacetate
Molecular FormulaC28H39F3N6O5
Molecular Weight596.6 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C26H38N6O3.C2HF3O2/c27-22(33)21(12-16-5-2-1-3-6-16)31-23(34)20(7-4-8-30-25(28)29)32-24(35)26-13-17-9-18(14-26)11-19(10-17)15-26;3-2(4,5)1(6)7/h1-3,5-6,17-21H,4,7-15H2,(H2,27,33)(H,31,34)(H,32,35)(H4,28,29,30);(H,6,7)/t17?,18?,19?,20-,21-,26?;/m0./s1
InChIKeyGPVFYPYIOXHDCU-FKYMWANDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RF9 Trifluoroacetate: Quantitative Binding and Selectivity Profile for NPFF1/NPFF2 Receptors


RF9 Trifluoroacetate (1-adamantanecarbonyl-Arg-Phe-NH2) is a dipeptide mimetic that functions as a potent and selective antagonist at both human neuropeptide FF (NPFF) receptor subtypes, hNPFF1R and hNPFF2R [1]. In radioligand binding competition assays, RF9 displays high affinity with Ki values of 58 ± 5 nM for hNPFF1R and 75 ± 9 nM for hNPFF2R [2]. The compound exhibits notable selectivity over several related GPCRs, including NPY Y1, GPR10, GPR54, GPR103, and the classical opioid receptors (μ, δ, κ) . As a competitive antagonist, RF9 shows no intrinsic agonist activity in functional GTPγS binding assays .

Why Substituting RF9 Trifluoroacetate with Other NPFF Ligands or Salt Forms Requires Quantitative Justification


Generic substitution of RF9 Trifluoroacetate with other NPFF receptor ligands, alternative salt forms, or even the same compound from a different source can introduce significant experimental variability. First, subtle structural modifications drastically alter functional outcomes: while RF9 acts as a pure antagonist in NPFF systems, related compounds like BIBP3226 exhibit mixed NPY1/NPFF pharmacology, and even the same peptide sequence (RF9) has been reported to display agonist-like activity in GnRH neuronal systems, a finding that is dependent on Kiss1r expression [1]. Second, the salt form (trifluoroacetate vs. hydrochloride vs. acetate) directly impacts critical physiochemical properties including solubility, stability, and formulation compatibility, which can skew in vivo pharmacokinetics and in vitro assay results . Third, the source and purity (≥97% by HPLC) of RF9 are critical for reproducibility in assays sensitive to trace peptide impurities or TFA counterion effects, which are known to interfere with cellular assays and long-term in vivo studies . Therefore, any change in the chemical entity or supplier requires re-validation against the established quantitative performance benchmarks detailed below.

RF9 Trifluoroacetate: A Quantitative Evidence Guide for Scientific Selection


RF9 vs. BIBP3226: Differential NPFF Subtype Selectivity and Functional Antagonism in GPCR Assays

RF9 demonstrates a clear functional and binding profile distinct from the mixed NPY1/NPFF ligand BIBP3226. While BIBP3226 acts as an antagonist at both NPY1 and NPFF receptors, RF9 is a selective NPFF receptor antagonist with no affinity for NPY1 [1]. In a study utilizing Ala receptor mutants to map the binding pocket of hNPFF1R and hNPFF2R, RF9 and BIBP3226 were characterized alongside four non-peptidic compounds. The study revealed that achieving NPFF1R antagonism with RF9 in vivo would be challenging due to its specific binding requirements, highlighting that these two peptide mimetics engage distinct molecular determinants within the NPFF receptor binding pocket [2].

Neuropeptide FF receptor pharmacology GPCR binding and functional selectivity Alanine scanning mutagenesis

RF9 Trifluoroacetate vs. RF9 Hydrochloride: Quantitative Differences in Aqueous Solubility for In Vivo Formulation

The choice of salt form directly impacts the aqueous solubility of RF9, a critical parameter for in vivo studies. The trifluoroacetate (TFA) salt of RF9 exhibits a solubility of 20 mg/mL in water, which is essential for achieving high concentrations for systemic or central administration without the need for organic co-solvents that may confound behavioral or physiological experiments . In contrast, the hydrochloride (HCl) salt form of RF9 has a significantly reduced aqueous solubility (typically requiring DMSO as a primary solvent), which can limit dosing options and introduce vehicle-related artifacts in sensitive assays [1].

Peptide solubility In vivo formulation Pharmacokinetics

RF9 vs. Low-Affinity NPFF Antagonists: Quantitative Impact on Seizure Attenuation In Vivo

In a rat model of limbic seizures induced by pilocarpine, the anticonvulsant efficacy of NPFF receptor antagonists was found to be directly correlated with their receptor binding affinity. RF9, a high-affinity antagonist (Ki ~58-75 nM), significantly attenuated seizure severity, whereas a low-affinity NPFF ligand failed to exhibit any anticonvulsant properties in the same experimental paradigm [1]. This head-to-head comparison within a single study demonstrates that the high affinity of RF9 is a prerequisite for achieving a robust in vivo pharmacological effect on seizure activity.

Epilepsy models Limbic seizures In vivo pharmacology

RF9 Blockade of NPFF-Induced Cardiovascular Effects: Quantitative Antagonism In Vivo

RF9 acts as a functional antagonist of NPFF in the cardiovascular system. In anesthetized mice, a renal subcapsular injection of NPFF (10 µg) significantly increased systolic blood pressure (SBP) to 105.5 ± 3.44 mm Hg (n=6). Co-administration of RF9 (10 µg) with NPFF (10 µg) completely prevented this pressor response, with SBP measured at 88.5 ± 5.90 mm Hg (n=5), a value not significantly different from baseline [1]. Importantly, administration of RF9 alone (10 µg) had no intrinsic effect on SBP (90.9 ± 4.70 mm Hg, n=5), confirming its pure antagonist profile in this system [1].

Cardiovascular pharmacology Neuropeptide FF system In vivo antagonism

RF9 Prevention of Opioid-Induced Hyperalgesia and Tolerance: A Quantitative In Vivo Benchmark

RF9 has been quantitatively shown to prevent the development of opioid-induced hyperalgesia and analgesic tolerance in rodent models. When chronically co-injected with heroin, RF9 (at a dose that does not produce intrinsic effects) completely blocks the delayed and long-lasting paradoxical opioid-induced hyperalgesia and prevents the development of associated tolerance [1]. In a separate study using fentanyl, systemic administration of RF9 dose-dependently blocked the long-lasting hyperalgesia produced by acute fentanyl, and also potentiated the early analgesic effects of opiates while preventing the development of morphine tolerance [2]. These effects are not observed with low-affinity NPFF antagonists [3].

Opioid pharmacology Hyperalgesia Drug tolerance Chronic pain

Recommended Research Applications for RF9 Trifluoroacetate Based on Quantitative Evidence


In Vivo Studies of Opioid Analgesia, Tolerance, and Hyperalgesia

RF9 Trifluoroacetate is the gold standard tool for investigating the role of the NPFF system in modulating opioid pharmacology. Its proven ability to prevent opioid-induced hyperalgesia and tolerance at a subcutaneous dose of 0.1 mg/kg in rodents [1] makes it indispensable for studies aiming to improve opioid therapeutic windows or understand the neuroadaptive mechanisms of chronic opioid exposure [2]. The high aqueous solubility (20 mg/mL in H2O) of the trifluoroacetate salt facilitates reliable systemic administration.

Investigating the Role of NPFF Receptors in Seizure Disorders

RF9 Trifluoroacetate is the high-affinity antagonist of choice for studies on the NPFF system in epilepsy. In a rat model of limbic seizures, only high-affinity NPFF antagonists like RF9 demonstrated anticonvulsant effects, whereas a low-affinity ligand was ineffective [3]. This establishes RF9 as the essential pharmacological tool to validate NPFF receptors as a therapeutic target for seizure attenuation and to dissect the downstream signaling pathways involved.

Cardiovascular Research on NPFF-Mediated Blood Pressure Regulation

For experiments examining the role of the NPFF system in cardiovascular function, RF9 Trifluoroacetate provides a pure antagonistic tool. It has been quantitatively shown to completely block the pressor response to exogenous NPFF (reducing systolic blood pressure by 17 mm Hg) without any intrinsic activity [4]. This allows researchers to cleanly isolate the contribution of NPFF receptors to blood pressure regulation and renal sodium handling in vivo.

Comparative GPCR Pharmacology and Selectivity Profiling

RF9 Trifluoroacetate is a valuable reference compound in GPCR screening panels due to its well-defined selectivity profile. Its high affinity for NPFF1R (Ki = 58 nM) and NPFF2R (Ki = 75 nM) and lack of activity at related receptors (NPY Y1, GPR10, GPR54, GPR103, opioid receptors) make it an ideal control for validating assay specificity or as a benchmark when profiling novel NPFF receptor ligands [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for RF9 Trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.